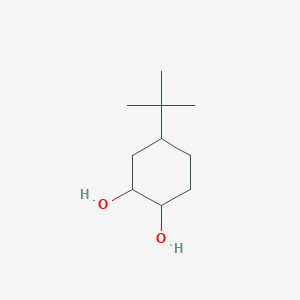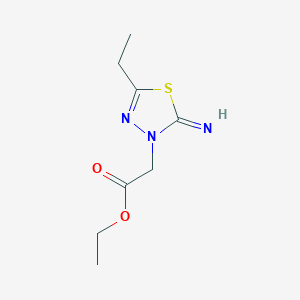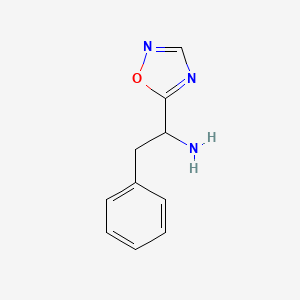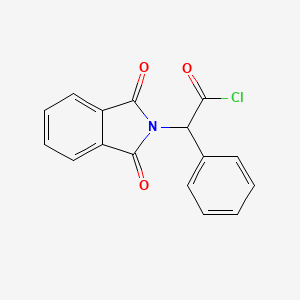
(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride: is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride typically involves the reaction of phthalimide with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an amide derivative.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it a valuable building block for complex chemical structures.
作用機序
The mechanism by which (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride exerts its effects involves the interaction with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.
類似化合物との比較
Phthalimide: Shares the 1,3-dioxoisoindoline moiety but lacks the phenylacetyl chloride group.
N-Phthalylglycyl chloride: Similar structure but with a glycine moiety instead of a phenyl group.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Contains a methyl ester group instead of the chloride.
Uniqueness: The presence of the phenylacetyl chloride group in (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride makes it unique compared to its analogs. This group enhances its reactivity and allows for a broader range of chemical transformations.
特性
CAS番号 |
5688-96-0 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-2-phenylacetyl chloride |
InChI |
InChI=1S/C16H10ClNO3/c17-14(19)13(10-6-2-1-3-7-10)18-15(20)11-8-4-5-9-12(11)16(18)21/h1-9,13H |
InChIキー |
XVNYYFQWEYONQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)


![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

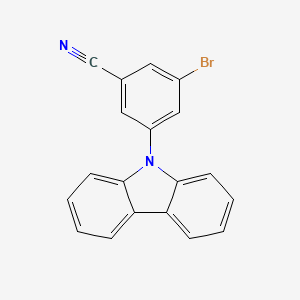
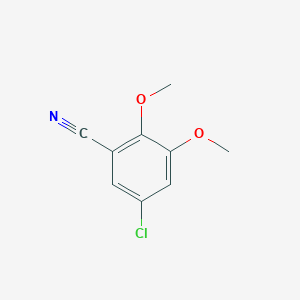
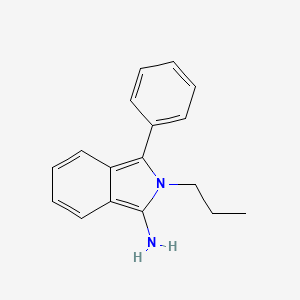
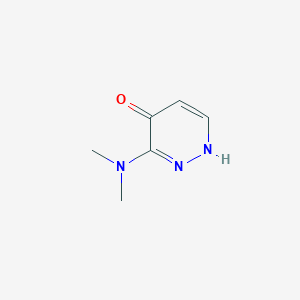
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
